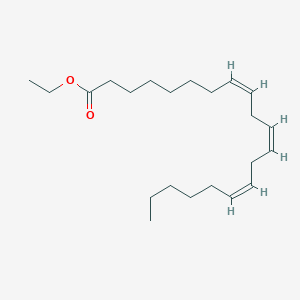
8,11,14-Eicosatrienoic acid ethyl ester
Vue d'ensemble
Description
“8,11,14-Eicosatrienoic acid ethyl ester” is a derivative of “8,11,14-Eicosatrienoic acid”, a 20-carbon-chain fatty acid, unsaturated at positions 8, 11, and 14 . It differs from arachidonic acid, 5,8,11,14-eicosatetraenoic acid, only at position 5 .
Molecular Structure Analysis
The molecular formula of “8,11,14-Eicosatrienoic acid ethyl ester” is C22H38O2 . The exact mass is 334.287170 Da .Applications De Recherche Scientifique
-
Plant Biochemistry
- Application : “8,11,14-Eicosatrienoic acid ethyl ester” has been identified in the hexane extract of Echium Rauwolfii, a plant species .
- Method : The compound was identified through GC/MS analysis of the hexane extract .
- Results : The analysis revealed the presence of “8,11,14-Eicosatrienoic acid ethyl ester” as one of the unsaturated fatty acids in the extract .
-
Mass Spectrometry
- Application : “8,11,14-Eicosatrienoic acid, methyl ester” is used in mass spectrometry for the identification and quantification of molecules .
- Method : The compound can be analyzed using electron ionization mass spectrometry . This technique involves the ionization of the compound and the analysis of the resulting fragments to determine its identity .
- Results : The mass spectrum obtained can be used to identify the compound based on its fragmentation pattern .
-
Inflammatory Immune Response
- Application : Eicosanoids, a diverse family of signaling molecules, are produced by oxygenation of polyunsaturated eicosatetraenoic acids . These molecules contribute to a lipid signaling complex widely responsible for inducing an inflammatory immune response .
- Method : The production of eicosanoids involves the oxygenation of “8,11,14-Eicosatrienoic acid ethyl ester” and other similar compounds .
- Results : The resulting eicosanoids play a crucial role in the body’s inflammatory immune response .
-
Milk Quality Indicator
- Application : Fatty acids like “8,11,14-Eicosatrienoic acid ethyl ester” can be used as indicators of milk quality .
- Method : The concentration of fatty acids in milk can be determined using gas chromatography .
- Results : The concentration of specific fatty acids can provide information about the quality of the milk .
-
Mass Spectrometry
- Application : “8,11,14-Eicosatrienoic acid, methyl ester” is used in mass spectrometry for the identification and quantification of molecules .
- Method : The compound can be analyzed using electron ionization mass spectrometry . This technique involves the ionization of the compound and the analysis of the resulting fragments to determine its identity .
- Results : The mass spectrum obtained can be used to identify the compound based on its fragmentation pattern .
-
Inflammatory Immune Response
- Application : Eicosanoids, a diverse family of signaling molecules, are produced by oxygenation of polyunsaturated eicosatetraenoic acids . These molecules contribute to a lipid signaling complex widely responsible for inducing an inflammatory immune response .
- Method : The production of eicosanoids involves the oxygenation of “8,11,14-Eicosatrienoic acid ethyl ester” and other similar compounds .
- Results : The resulting eicosanoids play a crucial role in the body’s inflammatory immune response .
-
Milk Quality Indicator
- Application : Fatty acids like “8,11,14-Eicosatrienoic acid ethyl ester” can be used as indicators of milk quality .
- Method : The concentration of fatty acids in milk can be determined using gas chromatography .
- Results : The concentration of specific fatty acids can provide information about the quality of the milk .
Propriétés
IUPAC Name |
ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8-,12-11-,15-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXHWCQMUAZGAN-ORZIMQNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347985 | |
| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |
CAS RN |
55968-21-3 | |
| Record name | Ethyl dihomo-gamma-linolenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055968213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




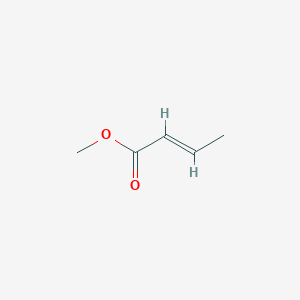
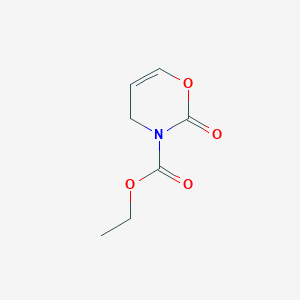


![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)
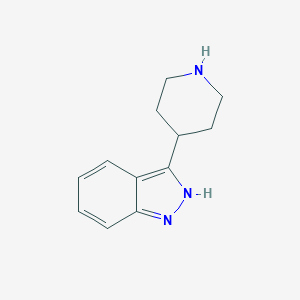
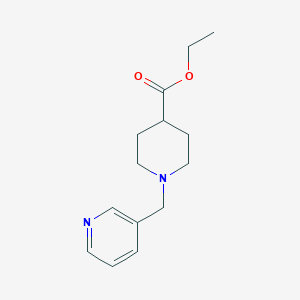


![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
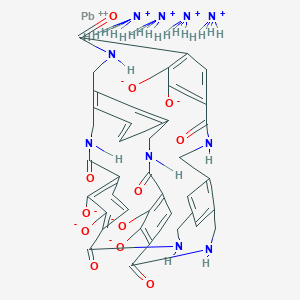
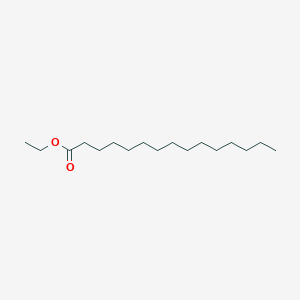
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)